2-[(1-Methylpiperidin-4-yl)oxy]pyridin-4-amine
Overview
Description
“2-[(1-Methylpiperidin-4-yl)oxy]pyridin-4-amine” is an organic compound with the molecular formula C11H17N3O . It has a molecular weight of 207.28 g/mol . It is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H17N3O/c1-14-6-3-10(4-7-14)15-11-8-9(12)2-5-13-11/h2,5,8,10H,3-4,6-7H2,1H3,(H2,12,13) . This code provides a detailed description of the molecule’s structure, including the number and arrangement of atoms.Physical and Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 207.28 g/mol . It is typically stored at 4°C .Scientific Research Applications
Analysis of Heterocyclic Aromatic Amines (HAAs) in Biological Matrices
Research on heterocyclic aromatic amines (HAAs), such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), emphasizes their carcinogenic potential in rodents due to DNA binding after metabolic activation. Extensive studies have focused on analyzing PhIP and its metabolites in food, biological samples, and their role in carcinogenesis. The consensus is that liquid chromatography coupled with mass spectrometry represents the optimal method for the sensitive and selective analysis of PhIP and its metabolites, highlighting the critical need for precise detection techniques in studying the biological effects of HAAs (Teunissen et al., 2010).
Role of Biogenic Amines in Food Safety and Toxicity
Biogenic amines, including histamine and cadaverine, are significant in determining fish safety and quality. Their formation and interaction with nitrosamines during food processing raise concerns about food toxicity and spoilage. Research underscores the importance of controlling biogenic amine levels to ensure food safety, highlighting the necessity for innovative approaches to mitigate their adverse effects on human health (Bulushi et al., 2009).
Hazardous Compound Degradation by Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) have been identified as effective means for degrading nitrogen-containing compounds, including aromatic and aliphatic amines, dyes, and pesticides. These processes offer promising solutions for mineralizing resistant compounds, thus enhancing the effectiveness of water treatment schemes. The review emphasizes the potential of AOPs in tackling the global concern of nitrogen-containing compound contamination in water, advocating for the development of technologies focused on comprehensive degradation mechanisms (Bhat & Gogate, 2021).
Utilization in Medicinal Chemistry
The structural feature of 1,3,4-oxadiazole rings, which can be related to the chemical structure of 2-[(1-Methylpiperidin-4-yl)oxy]pyridin-4-amine, has been explored for its binding efficiency with various enzymes and receptors due to its pyridine-like nitrogen atom. This characteristic enables the derivatives to exhibit a wide range of bioactivities, making them a focal point for medicinal chemistry research. The development of 1,3,4-oxadiazole-based compounds has shown significant therapeutic potential across a spectrum of diseases, highlighting the value of this structural feature in drug discovery (Verma et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-(1-methylpiperidin-4-yl)oxypyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-14-6-3-10(4-7-14)15-11-8-9(12)2-5-13-11/h2,5,8,10H,3-4,6-7H2,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAFLGODJMSZDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=NC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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